molecular formula C13H10F3NO2 B11849607 Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11849607
M. Wt: 269.22 g/mol
InChI Key: WVQZUXGYPPKFMR-UHFFFAOYSA-N
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Description

Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties

Mechanism of Action

The mechanism of action of ethyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerase, thymidylate synthase, and telomerase, which are crucial for cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.

Biological Activity

Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, characterized by its trifluoromethyl substitution. This structural feature enhances its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes such as topoisomerases, which are crucial for DNA replication and repair. This compound likely interacts with these enzymes, disrupting their function and leading to increased DNA damage in cancer cells .
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis. This modulation can lead to altered gene expression profiles that favor cell death in malignant cells .
  • Cytotoxic Effects : Preclinical studies indicate moderate cytotoxicity against specific cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), while showing weaker effects on HCT-116 (colon cancer) cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

Cell LineIC50 Value (µM)Activity Level
MCF-715.2Moderate
HePG212.5Moderate
HCT-11630.0Weak

These findings suggest that while the compound is effective against certain cancers, its potency varies across different cell types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate enhanced activity against various bacterial strains due to the trifluoromethyl group, which increases lipophilicity and membrane permeability:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Study : A study evaluating the cytotoxic effects on MCF-7 and HePG2 cells reported that treatment with the compound led to increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a potential therapeutic agent in breast and liver cancers .
  • Antimicrobial Efficacy : Another research project synthesized a series of quinoline derivatives, including this compound, which were tested for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions showed improved efficacy against resistant bacterial strains compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

ethyl 8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-7H,2H2,1H3

InChI Key

WVQZUXGYPPKFMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F

Origin of Product

United States

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